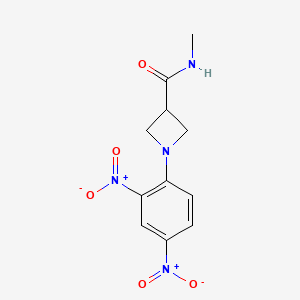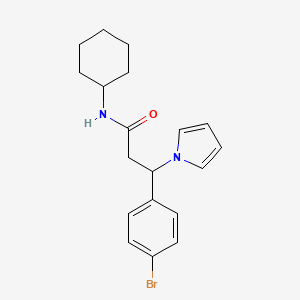
1-(2,4-dinitrophenyl)-N-methylazetidine-3-carboxamide
Übersicht
Beschreibung
The compound “1-(2,4-dinitrophenyl)-N-methylazetidine-3-carboxamide” is a derivative of 2,4-dinitrophenylhydrazine . 2,4-Dinitrophenylhydrazine is an organic compound with the formula HOC6H3(NO2)2. It has been used in explosives manufacturing and as a pesticide and herbicide .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, 2,4-dinitrophenylhydrazine can be produced by hydrolysis of 1-chloro-2,4-dinitrobenzene . Other routes of DNP synthesis include nitration of monochlorobenzene, nitration of benzene with nitrogen dioxide and mercurous nitrate, oxidation of 1,3-dinitrobenzene, and nitration of phenol with nitric acid .Wissenschaftliche Forschungsanwendungen
Broad-Spectrum Anti-Cancer Activity
Research on derivatives of 1-(2,4-dinitrophenyl)-N-methylazetidine-3-carboxamide, such as O(2)-(2,4-Dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K) and O(2)-{2,4-dinitro-5-[4-(N-methylamino)benzoyloxy]phenyl} 1-(N,N-dimethylamino)diazen-1-ium-1,2-diolate (PABA/NO), has shown promising in vivo activity in various rodent cancer models including prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. These compounds are designed to release cytotoxic nitric oxide (NO) upon activation by glutathione-S-transferase (GST), contributing to their anti-cancer effects. Current research is focused on improving drug formulations and exploring new applications for these and related agents, highlighting their potential for treating a range of tumor types due to their selectivity in targeting tumors while minimizing toxicity toward normal tissues (Keefer, 2010).
Enantioselective Biotransformations
Enantioselective biotransformations of compounds similar to this compound, such as racemic 1-benzylazetidine-2-carbonitriles and their amide substrates, have been efficiently catalyzed by Rhodococcus erythropolis AJ270. This process results in the formation of corresponding azetidine-2-carboxylic acids and their amide derivatives with excellent yields and enantiomeric excesses (ee) of up to >99.5%. The high enantioselectivity of these biocatalytic reactions is attributed to the combined effect of a very active but virtually nonenantioselective nitrile hydratase and a high R-enantioselective amidase. These findings open up possibilities for the synthetic applications of such chiral azetidine derivatives in the preparation of various pharmacologically relevant compounds (Leng et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 1-(2,4-dinitrophenyl)-N-methylazetidine-3-carboxamide is likely to be similar to that of 2,4-Dinitrophenol (DNP), given the structural similarity. DNP acts as a protonophore, an agent that can shuttle protons (hydrogen cations) across biological membranes . This action primarily affects the mitochondrial membrane, disrupting the proton gradient and collapsing the proton motive force .
Mode of Action
The compound interacts with its targets by uncoupling oxidative phosphorylation . This process involves the disruption of the proton gradient across the mitochondrial membrane, which leads to a rapid loss of ATP as heat . This uncoupling effect results in a significant increase in the basal metabolic rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway. By acting as a protonophore, the compound disrupts the normal flow of protons across the mitochondrial membrane. This disruption leads to a decrease in ATP production, as the energy from the proton gradient is lost as heat instead of being used to synthesize ATP .
Pharmacokinetics
DNP is metabolized via nitro reduction . Its major metabolites are 2-amino-4-nitrophenol and 4-amino-2-nitrophenol . The elimination half-life of DNP is unknown . In a study investigating the whole body disposition of DNP, it was found that DNP exhibits significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary molecular effect of this compound’s action is the rapid loss of ATP as heat, leading to an increase in the basal metabolic rate . This can lead to uncontrolled hyperthermia —up to 44 °C (111 °F)—and death in case of overdose . On a cellular level, this can cause a variety of effects, including increased energy expenditure and potential cell death due to the lack of ATP.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, exposure to 2,4-dinitrophenol occurs from pesticide runoff to water and from releases to the air from manufacturing plants . Moreover, the compound’s action can be influenced by the physiological environment, such as the pH of the body’s tissues and fluids, which can affect the compound’s protonophoric activity .
Biochemische Analyse
Biochemical Properties
1-(2,4-dinitrophenyl)-N-methylazetidine-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative phosphorylation, such as pentaerythritol tetranitrate reductase . The interaction between this compound and these enzymes can lead to the uncoupling of oxidative phosphorylation, resulting in the rapid loss of ATP as heat . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP and uncontrolled hyperthermia . This can result in significant changes in cellular metabolism and energy production. Furthermore, the compound’s interaction with cellular signaling pathways can affect gene expression and other cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects by binding to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of enzymes involved in oxidative phosphorylation, resulting in the uncoupling of this process . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can exhibit significant nonlinear pharmacokinetics, which can affect its distribution and stability in tissues . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can induce mild changes in cellular metabolism and energy production. At high doses, this compound can cause severe toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative phosphorylation. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The uncoupling of oxidative phosphorylation by this compound can result in increased metabolic rate and energy expenditure.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound exhibits limited distribution to tissues, with experimentally measured partition coefficients being less than 1 for all analyzed tissues . The nonlinear pharmacokinetics of this compound can affect its localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been shown to localize in the mitochondria, where it exerts its effects on oxidative phosphorylation . The targeting signals and post-translational modifications of this compound can direct it to specific compartments or organelles within the cell, affecting its overall function and activity.
Eigenschaften
IUPAC Name |
1-(2,4-dinitrophenyl)-N-methylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c1-12-11(16)7-5-13(6-7)9-3-2-8(14(17)18)4-10(9)15(19)20/h2-4,7H,5-6H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTMDPHQRMYIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212947 | |
| Record name | 1-(2,4-Dinitrophenyl)-N-methyl-3-azetidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866151-11-3 | |
| Record name | 1-(2,4-Dinitrophenyl)-N-methyl-3-azetidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866151-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dinitrophenyl)-N-methyl-3-azetidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038488.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038489.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038491.png)
![(3E)-3-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one](/img/structure/B3038493.png)

![(E)-[(4-chlorophenyl)methoxy][4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-ylidene]amine](/img/structure/B3038495.png)
![(5Z)-2-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl-hydroxyamino]-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B3038496.png)


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-4-[2-(4-methoxyphenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B3038501.png)
![2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B3038502.png)

![2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B3038507.png)
